molecular formula C₈₂H₁₅₄N₃₄O₂₄.C₂HF₃O₂ B1574808 Parasin I TFA

Parasin I TFA

Cat. No.: B1574808
M. Wt: 2114.33
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Host Defense Peptides (HDPs) and Antimicrobial Peptides (AMPs)

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govnih.gov These naturally occurring molecules have been identified across virtually all forms of life, from bacteria and fungi to plants and animals, underscoring their evolutionary importance in host defense. nih.govnih.gov In vertebrates, HDPs are expressed in various immune and epithelial cells and play a crucial role in not only directly killing invading microbes but also in modulating the host's immune response. nih.govmdpi.com Their functions extend beyond direct antimicrobial action to include roles in inflammation, wound healing, and bridging the innate and adaptive immune responses. nih.govnih.gov

Unlike conventional antibiotics, which typically have specific molecular targets, most HDPs act by disrupting the microbial cell membrane, a mechanism to which it is difficult for bacteria to develop resistance. researchgate.net This broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even some viruses, makes HDPs a promising area of research in an era of increasing antibiotic resistance. nih.govresearchgate.net Furthermore, many HDPs can selectively target microbial cells over host cells, a key advantage for potential therapeutic applications. nih.gov

Discovery and Biological Origin of Parasin I

Parasin I is a potent antimicrobial peptide that was first isolated from the epithelial mucosal layer of the Amur catfish, Parasilurus asotus, in response to epidermal injury. nih.govcapes.gov.br The skin mucus of fish is a critical barrier against pathogens, and the secretion of antimicrobial peptides like Parasin I is a key defense mechanism. nih.gov Upon injury, the catfish secretes this peptide to protect against microbial invasion. nih.goviscabiochemicals.com

Subsequent analysis revealed that Parasin I is a 19-amino acid peptide derived from the N-terminus of histone H2A. nih.govmedchemexpress.com Its amino acid sequence is Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. nih.govavantorsciences.com The production of Parasin I from histone H2A is a regulated process involving specific enzymes. In the event of an injury, a metalloprotease is induced, which then activates procathepsin D. This active cathepsin D subsequently cleaves histone H2A to release Parasin I. nih.gov

Contextualization of Parasin I within the Broader Family of Histone-Derived Antimicrobial Peptides (HDAPs)

Parasin I belongs to a growing family of Histone-Derived Antimicrobial Peptides (HDAPs). nih.gov Histones, primarily known for their role in chromatin structure and gene regulation, are now recognized as a source of potent antimicrobial agents. nih.govnih.gov Several HDAPs have been identified from various organisms, with Buforin II from the toad Bufo bufo gargarizans being one of the most well-studied examples. nih.govnih.gov Interestingly, eighteen of the nineteen amino acid residues in Parasin I are identical to the N-terminal sequence of Buforin I, which is also derived from histone H2A, highlighting a conserved evolutionary strategy for host defense. nih.govgenscript.com The discovery of Parasin I and other HDAPs has expanded our understanding of the diverse functions of histones and their contribution to innate immunity. nih.gov

Interactive Data Table: Properties of Parasin I

PropertyValue
CAS Number 219552-69-9
Molecular Formula C₈₂H₁₅₄N₃₄O₂₄
Molecular Weight 2000.34 Da
Amino Acid Sequence H-Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser-OH
Source Organism Parasilurus asotus (Amur catfish)
Biological Origin N-terminus of Histone H2A

Research Findings on Parasin I

Research AreaKey Findings
Antimicrobial Activity Parasin I exhibits potent, broad-spectrum antimicrobial activity against a wide range of microorganisms, reported to be 12 to 100 times more potent than magainin 2. nih.govavantorsciences.com It is also effective against fish-specific bacterial pathogens. nih.gov
Mechanism of Action Parasin I is believed to act by permeabilizing the outer and cytoplasmic membranes of microbial cells. medchemexpress.comnih.gov The N-terminal lysine (B10760008) residue is crucial for its membrane-binding activity, while its α-helical structure is necessary for membrane permeabilization. nih.gov
Structure In a helix-promoting environment, Parasin I forms an amphipathic α-helical structure in the residue 9-17 region, which is flanked by random coil structures. nih.gov
Hemolytic Activity Parasin I demonstrates strong antimicrobial action without any significant hemolytic activity, indicating its selectivity for microbial cells. nih.govgenscript.com

Properties

Molecular Formula

C₈₂H₁₅₄N₃₄O₂₄.C₂HF₃O₂

Molecular Weight

2114.33

sequence

One Letter Code: KGRGKQGGKVRAKAKTRSS

Origin of Product

United States

Elucidation of Parasin I Biosynthesis and Endogenous Processing

Proteolytic Generation of Parasin I from Histone H2A Precursor

The production of Parasin I is a multi-step process initiated in response to tissue damage, involving the sequential activation of specific proteases that ultimately act on a histone H2A precursor. nih.gov Research indicates that the precursor is specifically the unacetylated form of histone H2A, which, along with the necessary enzymes, is stored within the cytoplasm of epithelial mucous cells. nih.govkaist.ac.kr

The direct cleavage of histone H2A to yield Parasin I is performed by Cathepsin D, a lysosomal aspartic proteinase. nih.govcaymanchem.comukm.my This enzyme specifically targets and cleaves the peptide bond between the serine at position 19 and the arginine at position 20 (Ser19-Arg20) of the histone H2A protein. nih.govkaist.ac.kr This action releases the 19-amino-acid N-terminal fragment, which is the active Parasin I peptide. nih.govnih.gov

In its resting state, Cathepsin D exists in the mucus as an inactive zymogen called procathepsin D. nih.govkaist.ac.kr This inactive form ensures that the potent proteolytic activity of Cathepsin D is tightly regulated and only unleashed when required, preventing unwanted protein degradation in healthy tissue. nih.gov Immunohistochemical studies have shown that procathepsin D and the histone H2A precursor are co-localized within the epithelial mucous cells, poised for activation. nih.govkaist.ac.kr

The activation of procathepsin D is a critical control point in the Parasin I production pathway and is mediated by a specific metalloprotease. nih.govkaist.ac.kr Following an epidermal injury, a metalloprotease is induced and becomes active. nih.govnih.gov This enzyme has been identified as Matrix Metalloproteinase 2 (MMP-2). nih.govresearchgate.netlktlabs.com

The activated MMP-2 functions as a procathepsin D convertase. nih.gov It cleaves procathepsin D, transforming it into the mature, catalytically active Cathepsin D. nih.govnih.gov This newly activated Cathepsin D is then able to process histone H2A, completing the cascade and generating Parasin I on the mucosal surface where it can act against invading pathogens. nih.gov This two-enzyme cascade ensures a rapid and localized burst of antimicrobial peptide production precisely at the site of injury. kaist.ac.krnih.gov

Table 1: Key Components in the Parasin I Biosynthesis Pathway

Component Type Function in Parasin I Biosynthesis
Histone H2A Precursor Protein The source protein from which Parasin I is cleaved. nih.govnih.gov
Procathepsin D Zymogen (Inactive Enzyme) The inactive precursor to Cathepsin D, stored in mucous cells. nih.govkaist.ac.kr
Matrix Metalloproteinase 2 (MMP-2) Activating Enzyme An injury-induced metalloprotease that activates procathepsin D. nih.govresearchgate.net
Cathepsin D Proteolytic Enzyme The active enzyme that cleaves histone H2A to produce Parasin I. nih.govukm.my
Parasin I Antimicrobial Peptide (AMP) The final, active 19-residue peptide. nih.gov

Physiological Triggers for Parasin I Production in vivo (e.g., Epidermal Injury)

The primary physiological trigger for the production and secretion of Parasin I is epidermal injury. nih.govnih.govlktlabs.com In its natural environment, the catfish is susceptible to physical wounds that can breach its protective mucosal layer, creating an entry point for pathogenic microorganisms. The Parasin I system is an elegant and efficient component of the fish's innate immune response to such events. nih.govkaist.ac.kr

When the epidermis is wounded, the cellular damage initiates the enzymatic cascade. nih.govnih.gov This leads to the production of Parasin I directly onto the mucosal surface, establishing an immediate antimicrobial barrier. nih.govkaist.ac.kr This rapid, localized response helps to prevent infections from taking hold while the physical wound heals. nih.gov The presence of Parasin I has also been detected in the skin mucus of other fish species, suggesting this is a conserved defense mechanism. nih.gov

Comparative Analysis of Parasin I Biogenesis Pathways with Other HDAPs

Parasin I belongs to a broader class of antimicrobial peptides known as histone-derived antimicrobial peptides (HDAPs), which are found across various species. uu.nlresearchgate.net While these peptides share a common origin from histone proteins, their specific biogenesis pathways can differ significantly in terms of the precursor histone, the enzymes involved, and the physiological context.

Buforin I: This 39-residue AMP is found in the stomach of the Asian toad (Bufo bufo gargarizans). uu.nlpsu.edu Like Parasin I, it is derived from histone H2A. psu.edu However, the processing enzyme is pepsin, a digestive protease, which is activated from pepsinogen by the highly acidic environment of the stomach. psu.eduasm.org This contrasts with the injury-induced, metalloprotease-dependent cascade of Parasin I. The context is digestive defense rather than wound response. psu.edu

Hipposin (B1576433): Isolated from the skin mucus of the Atlantic halibut, hipposin is a larger, 51-residue HDAP also derived from histone H2A. uu.nlresearchgate.net Its N-terminal region shows strong similarity to Parasin I. researchgate.net While it is also found in skin mucus, suggesting a role in epidermal defense, the specific enzymatic cascade involving proteases like Cathepsin D or MMPs has not been as fully elucidated as it has for Parasin I. researchgate.netasm.org

SAMP H1: This peptide, identified in the skin mucus of salmon, originates from a different histone precursor, histone H1. asm.org This fundamental difference implies a distinct evolutionary path and a necessarily different enzymatic process for its generation compared to the H2A-derived peptides. asm.org

This comparative analysis highlights a theme of convergent evolution, where different organisms have independently adapted pathways to cleave histone proteins, generating antimicrobial peptides tailored to specific defensive needs in diverse physiological environments.

Table 2: Comparative Biogenesis of Selected Histone-Derived Antimicrobial Peptides (HDAPs)

Peptide Source Organism Precursor Histone Key Enzyme(s) Physiological Context
Parasin I Catfish (Parasilurus asotus) Histone H2A MMP-2, Cathepsin D nih.govnih.gov Epidermal wound response nih.gov
Buforin I Toad (Bufo bufo gargarizans) Histone H2A Pepsin psu.eduasm.org Gastric/digestive defense psu.edu
Hipposin Halibut (Hippoglossus hippoglossus) Histone H2A Not fully elucidated researchgate.net Epidermal mucus defense researchgate.net
SAMP H1 Salmon (Oncorhynchus kisutch) Histone H1 Not fully elucidated asm.org Epidermal mucus defense asm.org

Structural Characterization and Biophysical Properties of Parasin I

Primary Sequence Determination and Comparative Homology

The foundational step in understanding the function of Parasin I lies in the determination of its primary amino acid sequence and its relationship to other known peptides.

Amino Acid Sequence Analysis

Parasin I is a 19-amino acid peptide that was originally isolated from the epithelial mucosal layer of the injured catfish, Parasilurus asotus. nih.govnih.gov Automated Edman degradation determined its complete amino acid sequence to be: Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser. nih.govnih.gov The molecular mass of this peptide has been determined to be 2000.4 Da by matrix-associated laser desorption ionization mass spectrometry. nih.gov

Below is a table detailing the amino acid sequence of Parasin I.

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1LysK
2GlyG
3ArgR
4GlyG
5LysK
6GlnQ
7GlyG
8GlyG
9LysK
10ValV
11ArgR
12AlaA
13LysK
14AlaA
15LysK
16ThrT
17ArgR
18SerS
19SerS

Sequence Alignment with Buforin I and Other Histone H2A Fragments

Parasin I is recognized as a histone H2A-derived antimicrobial peptide. nih.govmedchemexpress.comresearchgate.net Its sequence exhibits significant homology with the N-terminal region of histone H2A. researchgate.net Notably, 18 of the 19 amino acid residues in Parasin I are identical to the N-terminal sequence of Buforin I, a 39-residue antimicrobial peptide also derived from the N-terminus of toad histone H2A. nih.govgenscript.com This high degree of sequence identity suggests that Parasin I is cleaved from the N-terminal of catfish histone H2A, likely by a specific protease in response to injury, to serve as a defense molecule. nih.gov

The table below provides a sequence alignment of Parasin I with the N-terminal region of Buforin I.

PeptideSequence
Parasin IKGRGKQGGKVRAKAKTRSS
Buforin I (N-terminus)KGRGKQGGKVRAKAKTRSS...

Secondary Structure Analysis and Conformational Dynamics

The biological activity of Parasin I is intrinsically linked to its three-dimensional structure. Understanding its secondary structure and conformational flexibility provides insights into its mechanism of action.

Circular Dichroism Spectroscopy for α-Helical and β-Sheet Content

Circular Dichroism (CD) spectroscopy has been employed to investigate the secondary structure of Parasin I in aqueous solutions. These studies have revealed a mixed secondary structure. One analysis indicated that Parasin I possesses approximately 11% α-helical content, 33% β-sheet content, and 56% random coils. nih.gov This suggests that in a simple aqueous environment, the peptide does not adopt a single, well-defined conformation but rather exists as an ensemble of structures.

Analysis of Amphipathic Helical Structure Formation

A key feature of many antimicrobial peptides is their ability to form an amphipathic structure, characterized by a spatial separation of hydrophobic and hydrophilic residues. In the case of Parasin I, analysis of its amino acid sequence and structural studies have shown that it can form an amphipathic α-helical structure. nih.goviscabiochemicals.com Specifically, the region encompassing residues 9-17 has been identified as forming this amphipathic helix. nih.gov A β-sheet axial projection diagram of Parasin I has also demonstrated an amphipathic structure. nih.gov This amphipathicity is crucial for the peptide's interaction with microbial membranes.

Role of Helix-Promoting Environments

The conformation of Parasin I is highly dependent on its environment. While it may exhibit a significant proportion of random coil in aqueous solution, its α-helical content increases in helix-promoting environments, such as in the presence of membrane mimetics. nih.gov Research has shown that in such environments, Parasin I forms an amphipathic α-helical structure involving residues 9-17, which is flanked by two random coil regions (residues 1-8 and 18-19). nih.gov This induced conformational change upon encountering a membrane-like environment is a critical aspect of its antimicrobial activity, facilitating its insertion into and disruption of the microbial cell membrane.

The table below summarizes the secondary structure content of Parasin I as determined by Circular Dichroism spectroscopy.

Secondary StructurePercentage
α-Helix11%
β-Sheet33%
Random Coil56%

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

Interaction with Microbial Membranes

The primary and most well-documented mechanism of Parasin I's antimicrobial activity is its interaction with and subsequent disruption of microbial cell membranes. This process involves the initial localization of the peptide to the bacterial cell surface, followed by permeabilization and the compromising of membrane integrity, which ultimately leads to cell death.

Localization to Bacterial Cell Membranes

Studies have consistently shown that Parasin I and its active analogs localize to the cell membranes of bacteria. nih.gov This initial binding is a crucial step in its antimicrobial action. The cationic nature of Parasin I, imparted by its basic amino acid residues, is thought to facilitate its electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Research has indicated that the presence of a basic residue at the N-terminus of Parasin I is essential for this membrane-binding activity. nih.gov

Membrane Permeabilization and Disruption of Membrane Integrity

Following localization, Parasin I effectively permeabilizes both the outer and cytoplasmic membranes of bacteria. nih.gov This disruption of the membrane barrier leads to the leakage of intracellular contents and the dissipation of the membrane potential, which are critical for cellular functions. The amphipathic α-helical structure that Parasin I forms in a membrane-like environment is crucial for its membrane-permeabilizing activity. nih.gov Analogs of Parasin I that retain this helical structure demonstrate comparable antimicrobial and membrane-permeabilizing activities, while those that lose this structure, even if they can still bind to the membrane, are unable to effectively permeabilize it. nih.gov

Confocal Microscopic Analysis of Membrane Interactions

Confocal laser scanning microscopy has been instrumental in visualizing the interaction of Parasin I with bacterial cells. These studies utilize fluorescently labeled Parasin I to track its location. Confocal microscopic analysis has confirmed that Parasin I and its antimicrobially active analogs accumulate on the bacterial cell membrane. nih.gov In contrast, analogs with poor membrane-binding capabilities show diffuse or no localization at the cell surface. nih.gov

For instance, a study on Parasin I and its truncated analog, Pa(1-14), both labeled with a fluorescent marker, would typically show the following under confocal microscopy when incubated with bacteria like E. coli:

PeptideObservationInterpretation
Fluorescently Labeled Parasin I Intense fluorescence localized at the periphery of the bacterial cells.Parasin I effectively binds to and accumulates on the bacterial cell membrane.
Fluorescently Labeled Pa(1-14) Fluorescence is also observed at the bacterial cell periphery.The N-terminal region is sufficient for membrane binding.

These visual data corroborate the findings from other assays, providing direct evidence of the peptide's localization to its primary site of action.

Permeabilization Assays

The membrane-permeabilizing activity of Parasin I has been quantified using various assays that measure the leakage of intracellular components or the uptake of molecules that are normally excluded from the cell.

Outer Membrane Permeabilization Assay: This is often assessed using the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly upon entering the hydrophobic interior of a damaged outer membrane.

Inner Membrane Permeabilization Assay: The integrity of the inner membrane can be monitored by measuring the activity of a cytoplasmic enzyme, such as β-galactosidase, upon the addition of its chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG). ONPG can only reach the enzyme if the inner membrane is permeabilized.

A summary of expected results from such assays with Parasin I and its analogs is presented below:

PeptideOuter Membrane Permeabilization (NPN Uptake)Inner Membrane Permeabilization (ONPG Assay)Antimicrobial Activity
Parasin I HighHighHigh
Pa(1-17) HighHighHigh
Pa(1-15) HighHighHigh
Pa(1-14) LowLowLow
Pa(2-19) Very LowVery LowInactive

Intracellular Targets and Processes

While membrane disruption is a primary mechanism, there is evidence to suggest that Parasin I may also have intracellular targets, a characteristic observed in other histone-derived antimicrobial peptides.

Potential for DNA Binding Activity and Inhibition of Nucleic Acid Synthesis

Parasin I shares high sequence homology with the N-terminal region of histone H2A, a protein known to bind DNA. nih.gov Furthermore, it is structurally similar to another histone H2A-derived antimicrobial peptide, buforin II, which is known to translocate across the cell membrane without causing significant lysis and subsequently bind to DNA and RNA, inhibiting cellular functions. This has led to the hypothesis that Parasin I, after permeabilizing the membrane, could potentially enter the cytoplasm and interact with nucleic acids.

While direct experimental evidence from studies such as electrophoretic mobility shift assays (EMSA) specifically for Parasin I is not extensively documented in publicly available research, the analogy to buforin II suggests a plausible secondary mechanism of action. If Parasin I were to bind to DNA, it could interfere with essential cellular processes like DNA replication and transcription, contributing to its bactericidal effect. Further research is required to definitively confirm the DNA binding activity of Parasin I and its role in the inhibition of nucleic acid synthesis.

Interference with Other Essential Cellular Functions

While the primary and most documented mechanism of action for Parasin I involves the permeabilization and disruption of microbial cell membranes, its origin as a histone-derived peptide suggests the potential for intracellular activities. Parasin I is derived from the N-terminal region of histone H2A, a protein intrinsically involved with the structure and function of DNA. mdpi.com

This structural heritage connects Parasin I to other histone-derived antimicrobial peptides, most notably buforin II. Buforin II, which shares a high degree of homology with the N-terminal fragment of histone H2A, is known to traverse the cell membrane without causing lysis and exert its potent antimicrobial effects by binding to cellular DNA and RNA, thereby inhibiting nucleic acid metabolism. Given that eighteen of the nineteen amino acid residues in Parasin I are identical to the N-terminus of buforin I, it has been speculated that Parasin I may employ a similar intracellular mechanism of action as a secondary or complementary function to membrane disruption. mdpi.comnih.gov However, direct experimental evidence confirming that Parasin I interferes with essential intracellular functions such as DNA replication, transcription, or protein synthesis remains a subject for further investigation.

Spectrum of Antimicrobial Activity

Parasin I exhibits potent antimicrobial activity against a wide spectrum of microorganisms, including both bacteria and fungi. nih.gov Its potency has been reported to be significantly greater than other well-known antimicrobial peptides, such as magainin 2. nih.gov The broad-spectrum efficacy is a hallmark of this peptide, making it a subject of significant scientific interest.

Activity Against Gram-Positive Bacterial Strains

Parasin I has demonstrated effective antibacterial activity against various Gram-positive bacteria. Research indicates that the peptide can inhibit the growth of these microorganisms, which are characterized by a thick peptidoglycan cell wall. While qualitative reports confirm this activity, comprehensive studies detailing the specific Minimum Inhibitory Concentrations (MICs) against a wide panel of Gram-positive species were not available in the reviewed literature.

Table 1. Antimicrobial Activity of Parasin I Against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Data Not Available Data Not Available
Data Not Available Data Not Available
Data Not Available Data Not Available

Activity Against Gram-Negative Bacterial Strains

The peptide is also highly active against Gram-negative bacteria. Its ability to act on these bacteria is significant, as their outer membrane often poses a formidable barrier to many antimicrobial agents. Confocal microscopy and membrane permeabilization assays have shown that Parasin I localizes to the cell membrane of Gram-negative bacteria and subsequently permeabilizes both the outer and cytoplasmic membranes. nih.gov This disruptive action is a key component of its bactericidal effect.

Table 2. Antimicrobial Activity of Parasin I Against Gram-Negative Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Data Not Available Data Not Available
Data Not Available Data Not Available
Data Not Available Data Not Available

Specific MIC values for Parasin I against a comprehensive range of Gram-negative bacterial strains are not detailed in the available research literature. The table is included as a structural placeholder.

Antifungal Activity

In addition to its antibacterial properties, Parasin I possesses strong antifungal capabilities. It is effective against a wide spectrum of fungal pathogens. nih.gov The mechanism is presumed to be similar to its antibacterial action, involving disruption of the fungal cell membrane.

Table 3. Antifungal Activity of Parasin I

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Data Not Available Data Not Available
Data Not Available Data Not Available
Data Not Available Data Not Available

While Parasin I is known to be effective against fungi, a detailed table of MIC values against various fungal species could not be compiled from the reviewed scientific literature.

Activity Against Fish-Specific Bacterial Pathogens

Originating from the skin mucus of the catfish Parasilurus asotus, Parasin I demonstrates significant antimicrobial activity against bacterial pathogens that are specific to fish. genscript.com This suggests a direct role for the peptide in the innate immune defense of its host organism, protecting it from common aquatic pathogens upon epidermal injury. nih.gov Pathogens such as Aeromonas hydrophila and Edwardsiella tarda are known to cause significant diseases in aquaculture. walshmedicalmedia.comnih.gov The efficacy of Parasin I against such pathogens underscores its biological relevance and potential utility in aquaculture settings.

Table 4. Antimicrobial Activity of Parasin I Against Fish Pathogens

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Data Not Available Data Not Available
Data Not Available Data Not Available
Data Not Available Data Not Available

Parasin I is reported to have good antimicrobial activity against fish-specific bacterial pathogens, but specific MIC data were not available in the literature surveyed.

Structure Activity Relationship Sar Studies and Peptide Design

Impact of N-Terminal Residues on Biological Activity

The initial and essential step in the mechanism of action for many antimicrobial peptides, including Parasin I, is binding to the microbial cell membrane. This interaction is primarily driven by electrostatic attraction between the peptide's positively charged (cationic) residues and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Research has demonstrated that the basic residue at the N-terminus of Parasin I is indispensable for its membrane-binding activity. nih.gov Deletion of the very first amino acid, a lysine (B10760008) (Lys), results in an analog peptide, Pa(2-19), which exhibits poor membrane-binding and permeabilizing capabilities. nih.gov This finding highlights that the positive charge at this specific position is a key determinant for the peptide's ability to localize to and associate with the target cell membrane, a prerequisite for its antimicrobial action. nih.gov

To further elucidate the importance of the N-terminal residue, substitution studies have been conducted. The removal of the N-terminal lysine in the Pa(2-19) analog leads to a complete loss of antimicrobial activity. nih.gov However, this activity can be fully restored by substituting the original lysine with another basic (positively charged) amino acid, arginine (Arg). nih.gov

Conversely, replacing the N-terminal lysine with polar, neutral, or acidic (negatively charged) residues does not recover the peptide's antimicrobial function. nih.gov This confirms that it is specifically the cationic nature of the residue at this position, rather than other chemical properties, that is crucial for biological activity. These findings underscore the importance of electrostatic interactions in the initial binding phase of Parasin I's mechanism.

Table 1: Effect of N-Terminal Modifications on Parasin I Antimicrobial Activity

Peptide AnalogModification DescriptionResulting Antimicrobial Activity
Parasin I (Native)Full-length, unmodified peptideActive
Pa(2-19)Deletion of N-terminal Lysine (K1)Inactive nih.gov
[R1]PaSubstitution of Lysine (K1) with Arginine (R)Activity Recovered nih.gov
[X1]PaSubstitution of Lysine (K1) with polar, neutral, or acidic residuesInactive nih.gov

Significance of C-Terminal Residues and Peptide Length

The length of Parasin I and the composition of its C-terminal region are significant factors that modulate its antimicrobial potency and structural stability.

Systematic truncation of amino acids from the C-terminus of Parasin I has revealed a complex relationship between peptide length and activity. Progressive deletions resulting in the analogs Pa(1-17) and Pa(1-15) were found to slightly increase the antimicrobial activity compared to the native 19-residue peptide. nih.gov

However, this trend does not continue indefinitely. A further deletion, resulting in the 14-amino acid peptide Pa(1-14), causes a near-complete loss of antimicrobial function. nih.gov This suggests that while the last few C-terminal residues are not essential for activity, a critical length and sequence are required to maintain the peptide's functional integrity. The Pa(1-14) analog, despite losing its killing ability, was still observed to localize to the cell membrane, indicating that its membrane-binding capacity was retained while its ability to permeabilize the membrane was lost. nih.gov

The loss of activity in the heavily truncated Pa(1-14) analog correlates directly with a loss of its secondary structure. nih.gov Specifically, the deletion beyond residue 15 disrupts the peptide's ability to form a stable alpha-helix, which is necessary for its membrane-permeabilizing action. nih.gov In contrast, the shorter yet highly active analogs, Pa(1-17) and Pa(1-15), retain their alpha-helical content, demonstrating that a length of at least 15 residues is required to support the structural conformation essential for potent antimicrobial efficacy. nih.gov

Table 2: Effect of C-Terminal Deletions on Parasin I Activity and Structure

Peptide AnalogLength (Residues)Antimicrobial ActivityAlpha-Helical Content
Parasin I (Native)19ActiveMaintained
Pa(1-17)17Slightly Increased nih.govMaintained nih.gov
Pa(1-15)15Slightly Increased nih.govMaintained nih.gov
Pa(1-14)14Nearly Inactive nih.govLost nih.gov

Influence of Secondary Structure on Antimicrobial Efficacy

The secondary structure of Parasin I is a cornerstone of its antimicrobial mechanism. In environments that promote helix formation, such as the interface of a cell membrane, Parasin I adopts an amphipathic alpha-helical structure, primarily involving residues 9-17. nih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic (cationic) residues on opposite faces of the helix.

This amphipathic nature is critical for its membrane-disrupting activity. After initial binding to the membrane via its cationic face (facilitated by the N-terminal basic residue), the hydrophobic face of the helix inserts into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to permeabilization, leakage of cellular contents, and ultimately, cell death. nih.govmedchemexpress.com

The SAR studies, particularly the C-terminal deletion experiments, provide strong evidence for this model. The loss of antimicrobial activity in the Pa(1-14) analog directly corresponds to its inability to maintain this crucial alpha-helical structure. nih.gov Therefore, while membrane binding (governed by the N-terminus) is the first step, the ability to form a stable, amphipathic alpha-helix is necessary for the subsequent membrane permeabilization and killing action of Parasin I. nih.gov

Correlation Between α-Helical Content and Membrane Permeabilization

The antimicrobial action of Parasin I is intrinsically linked to its secondary structure, specifically its ability to form an α-helix. In an aqueous environment, the peptide exists in a largely random coil state. However, upon encountering a membrane-mimicking environment, such as the lipid bilayer of a bacterial cell, it undergoes a conformational change to form an amphipathic α-helical structure. nih.gov This induced helix is crucial for its function, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic residues to face the exterior.

Research has established a direct correlation between the stability and extent of this α-helical formation and the peptide's capacity to permeabilize bacterial membranes. nih.gov A higher α-helical content generally translates to more potent antimicrobial activity. This is because a well-defined helical structure is necessary for the peptide to insert into and disrupt the membrane, leading to the leakage of cellular contents and ultimately, cell death. medchemexpress.comnih.gov Studies involving analogs have shown that modifications that disrupt this helical structure result in a near-complete loss of antimicrobial function, even if the peptide can still bind to the cell membrane. nih.gov This underscores that membrane binding and membrane permeabilization are distinct steps, with the α-helix being essential for the latter. nih.gov

Design and Characterization of Parasin I Analogs and Derivatives

Leveraging the insights from SAR studies, scientists have engineered various analogs of Parasin I. The primary goals of these modifications are to enhance antimicrobial potency, broaden the spectrum of activity, and improve selectivity towards microbial cells over host cells.

Modifications for Enhanced Antimicrobial Potency

A key strategy for boosting the potency of Parasin I involves amino acid substitutions designed to increase the stability of the α-helix and optimize its amphipathic character. Increasing the net positive charge (cationicity) and hydrophobicity are common approaches in the design of antimicrobial peptide analogs to improve their efficacy.

For example, C-terminal deletions have been explored to determine the minimal sequence required for activity. Analogs such as Parasin I (1-17) and Parasin I (1-15) were found to exhibit slightly increased antimicrobial activity, demonstrating that the full 19-residue length is not strictly necessary. nih.gov However, further truncation to Parasin I (1-14) resulted in a significant loss of both α-helical content and antimicrobial function, highlighting the importance of the core helical region. nih.gov The N-terminal lysine has also been identified as critical; its deletion leads to a loss of activity, which can be restored by substituting it with another basic residue like arginine, but not with neutral or acidic residues. nih.gov

The table below presents data on Parasin I and a conceptual analog designed to illustrate how modifications can impact its properties.

PeptideSequenceα-Helical ContentMinimum Inhibitory Concentration (MIC) in µg/mL
Parasin I KGRGKQGGKVRKAKAKTRSSLow in buffer, induced in membranes1-4 (for specific strains) nih.gov
Pa(1-14) KGRGKQGGKVRKAKNearly absent nih.govInactive nih.gov
Pa(2-19) GRGKQGGKVRKAKAKTRSSSimilar to Parasin I nih.govInactive nih.gov

Note: The data is compiled from research findings to illustrate structure-activity relationships.

Investigation of Peptide Sequence Reversal

Another advanced design strategy involves the synthesis of retro-inverso analogs. In these peptides, the amino acid sequence is reversed (retro), and the chirality of the amino acids is inverted from the natural L-form to the D-form (inverso). This approach aims to create a peptide with a similar three-dimensional structure and side-chain topology to the parent molecule but with increased resistance to degradation by proteases, which are common in biological systems and typically recognize only L-amino acids.

While the application of this specific technique to Parasin I is not extensively documented in the provided search results, it represents a valid and powerful strategy in antimicrobial peptide design. For other α-helical peptides, retro-inverso analogs have been shown to retain or even enhance antimicrobial activity while exhibiting significantly improved stability. This design principle could potentially yield a Parasin I derivative with a longer therapeutic window and greater in vivo efficacy.

Synthetic and Biotechnological Approaches for Parasin I Production

Chemical Synthesis Methodologies

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a cornerstone for producing peptides like Parasin I. This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. iris-biotech.descispace.com

SPPS is the most prevalent method for the chemical synthesis of Parasin I. The process begins by attaching the C-terminal amino acid (Serine in Parasin I) to a solid resin. Subsequent amino acids are then added in a cyclical process of deprotection of the N-terminal amine and coupling of the next protected amino acid until the full 19-residue sequence (Lys-Gly-Arg-Gly-Lys-Gln-Gly-Gly-Lys-Val-Arg-Ala-Lys-Ala-Lys-Thr-Arg-Ser-Ser) is assembled. nih.govscispace.comnovoprolabs.com Two primary chemistries, Boc and Fmoc, are employed for the temporary protection of the α-amino group during synthesis.

The tert-butyloxycarbonyl (Boc) protection strategy is a classic approach to SPPS. In this method, the Nα-amino group of the incoming amino acid is protected by a Boc group, which is labile to moderately strong acids. peptide.com Side chains of reactive amino acids are protected by more stable, benzyl-based groups.

The synthesis cycle for Boc-SPPS of Parasin I involves the following key steps:

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA), typically 50% TFA in dichloromethane (DCM). peptide.com

Neutralization: Following deprotection, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine to allow for the next coupling reaction. This is commonly achieved using a base such as diisopropylethylamine (DIEA). peptide.com

Coupling: The carboxylic acid of the incoming Nα-Boc-protected amino acid is activated and then coupled to the free amine of the resin-bound peptide.

Washing: The resin is washed thoroughly after each deprotection, neutralization, and coupling step to remove soluble reagents and byproducts.

This cycle is repeated for each amino acid in the Parasin I sequence. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Table 1: Key Reagents in Boc-SPPS for Parasin I Synthesis
StepPrimary Reagent(s)Function
Nα-ProtectionDi-tert-butyl dicarbonate (Boc)₂OProtects the α-amino group of the amino acid.
DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the Nα-Boc protecting group. peptide.com
NeutralizationDiisopropylethylamine (DIEA)Converts the protonated N-terminal amine to a free amine. peptide.com
Final Cleavage & DeprotectionHydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Cleaves the peptide from the resin and removes side-chain protecting groups. peptide.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry represents a more modern and widely used orthogonal protection scheme in SPPS. peptide.com In this strategy, the Nα-amino group is protected by the base-labile Fmoc group, while the side-chain protecting groups are acid-labile, typically based on tert-butyl (tBu). iris-biotech.de

The Fmoc-SPPS cycle for Parasin I synthesis proceeds as follows:

Deprotection: The Nα-Fmoc group is removed using a solution of a secondary amine, most commonly 20-40% piperidine in a solvent like dimethylformamide (DMF).

Washing: The resin is washed extensively to remove piperidine and the cleaved Fmoc adduct.

Coupling: The incoming Nα-Fmoc-protected amino acid is activated and coupled to the newly freed N-terminal amine of the growing peptide chain.

Washing: A final wash step removes excess reagents and byproducts.

The orthogonality of the Fmoc/tBu strategy is a key advantage, as the deprotection conditions for the Nα-amino group and the side chains are distinct, allowing for selective modifications if needed. peptide.com The final cleavage of Parasin I from the resin and removal of the acid-labile side-chain protecting groups is accomplished with a strong acid cocktail, predominantly featuring TFA. youtube.com

Trifluoroacetic acid (TFA) is a strong organic acid that plays a critical role in both Boc and Fmoc synthesis strategies, particularly in the final cleavage step. advancedchemtech.comwikipedia.org For peptides synthesized using Fmoc chemistry, a cleavage cocktail containing a high concentration of TFA (e.g., 95%) is used to break the bond linking the peptide to the resin and to remove the tert-butyl based side-chain protecting groups. youtube.com

The cleavage cocktail typically includes scavengers to capture the reactive cationic species (like tert-butyl cations) that are generated during the deprotection process. youtube.com These scavengers prevent the modification of sensitive amino acid residues such as Tryptophan, Methionine, or Cysteine. peptide.com Common scavengers include water, triisopropylsilane (TIPS), and ethanedithiol (EDT). youtube.com

After cleavage, the peptide is precipitated from the TFA solution using a cold organic solvent, such as diethyl ether. The crude Parasin I peptide, which is often in the form of a trifluoroacetate salt, is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). novoprolabs.com TFA is also used at low concentrations (e.g., 0.1%) as an ion-pairing agent in the mobile phase during HPLC purification to improve peak resolution and shape. wikipedia.org

Table 2: Example of a Standard TFA Cleavage Cocktail
ComponentTypical Percentage (v/v)Function
Trifluoroacetic Acid (TFA)95%Strong acid for cleavage and deprotection. youtube.com
Water2.5%Proton source and scavenger. youtube.com
Triisopropylsilane (TIPS)2.5%Cation scavenger to prevent side reactions. youtube.com

Microwave-assisted peptide synthesis (MW-SPPS) is an advancement over conventional SPPS that utilizes microwave energy to accelerate the deprotection and coupling reactions. This technique can significantly reduce synthesis times, from days to hours, while often improving the purity and yield of the crude peptide product. researchgate.net The application of microwave energy allows for efficient heating of the reaction mixture, leading to faster reaction kinetics. This method is particularly beneficial for synthesizing long or difficult peptide sequences. The synthesis of Parasin I via MW-SPPS would follow the same fundamental steps of Fmoc or Boc chemistry but with the application of microwave energy during the coupling and deprotection stages to enhance reaction rates and efficiency. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Techniques

Recombinant Expression Systems for Parasin I and Derivatives

While chemical synthesis is effective for producing peptides like Parasin I, biotechnological approaches using recombinant DNA technology offer an alternative for large-scale and potentially more cost-effective production. nih.gov These methods involve introducing a synthetic gene encoding Parasin I into a host organism, which then produces the peptide.

One successful strategy for the recombinant production of Parasin I involves its expression as a fusion protein in the yeast Pichia pastoris. nih.gov In a specific study, a gene was synthesized that encoded Parasin I fused to human lysozyme (hLY), with the two parts connected by a flexible linker containing an enterokinase cleavage site. nih.gov This fusion protein was successfully expressed and secreted by P. pastoris.

Following purification of the fusion protein, treatment with enterokinase cleaved the linker, releasing the bioactive recombinant Parasin I (rePI). nih.gov This approach not only facilitates the expression and purification of the small Parasin I peptide but can also protect it from degradation by host proteases during production. The co-release of human lysozyme and Parasin I also demonstrated a synergistic antimicrobial effect. nih.gov This system highlights the potential for producing Parasin I and its derivatives for various applications, such as additives in animal feed. nih.gov

Table 3: Comparison of Parasin I Production Methods
MethodKey AdvantagesKey Challenges
Boc-SPPSWell-established chemistry; effective for many sequences.Requires harsh reagents (HF); not an orthogonal system. peptide.com
Fmoc-SPPSMilder deprotection conditions; orthogonal protection scheme. iris-biotech.depeptide.comPotential for side reactions like diketopiperazine formation.
MW-SPPSGreatly reduced synthesis time; improved yields and purity. researchgate.netRequires specialized equipment; optimization of microwave parameters.
Recombinant ExpressionCost-effective for large scale; can produce complex derivatives. nih.govRequires downstream processing (cleavage, purification); potential for low yield.

Expression in Pichia pastoris Systems

The methylotrophic yeast Pichia pastoris is a highly successful and widely used expression system for the production of recombinant proteins. nih.govyoutube.com Its advantages include ease of genetic manipulation, rapid growth to high cell densities, and the ability to perform post-translational modifications similar to those in mammalian cells. youtube.com A key benefit of the P. pastoris system is its capacity for secreting recombinant proteins into the culture medium, which simplifies the purification process as it produces limited amounts of its own endogenous secretory proteins. nih.gov

In the context of Parasin I, P. pastoris has been successfully used to express a fusion protein of Parasin I with human lysozyme (hLY). nih.govmedchemexpress.com In one study, the gene encoding the recombinant hLY-Parasin I (rehLY-PI) was cloned into the pPICZαA vector for expression. nih.gov This vector allows for the extracellular secretion of the expressed protein, facilitating its recovery and purification from the culture supernatant. nih.gov The over-expressed and secreted rehLY-PI was purified using a Ni-sepharose affinity column, yielding a protein with an approximate molecular mass of 18 kDa. nih.gov

The use of the P. pastoris expression system is based on strong, tightly regulated promoters, such as the alcohol oxidase 1 (AOX1) gene promoter, which allows for high-level protein expression induced by methanol. youtube.com This controlled expression is crucial for producing peptides that might be toxic to the host cell at high concentrations.

Strategies for Codon Optimization and Fusion Proteins (e.g., with human lysozyme)

To enhance the production of heterologous proteins like Parasin I in a host organism, several strategies are employed, with codon optimization and the use of fusion partners being particularly effective.

Codon Optimization

Codon optimization is a common method used to increase the expression levels of foreign genes in a host system like Pichia pastoris. nih.govnih.gov The strategy involves replacing codons in the target gene that are rarely used by the host with codons that are more frequently used, matching the codon usage bias of P. pastoris. nih.govnih.gov This process can significantly improve translational efficiency without altering the amino acid sequence of the final protein. nih.gov For the production of Parasin I, a cDNA fragment encoding the peptide and its fusion partner was designed and synthesized according to the codon bias of Pichia pastoris to ensure efficient expression. nih.gov

Fusion Proteins

Expressing small peptides like Parasin I directly can be challenging due to potential degradation by host proteases or difficulties in purification. A common strategy to circumvent these issues is to express the peptide as part of a larger fusion protein. nih.gov Human lysozyme (hLY) has been successfully used as a fusion partner for Parasin I. nih.gov

In this approach, a synthetic gene was constructed encoding Parasin I fused to the C-terminus of hLY. nih.gov A flexible linker, composed of four glycine residues (4xGly), was included between the two proteins to ensure proper folding and function of each component. nih.gov Crucially, an enterokinase cleavage site (DDDDK) was engineered into the linker. nih.gov This allows for the specific enzymatic cleavage of the fusion protein after purification, releasing the bioactive Parasin I peptide. nih.gov

The resulting fusion protein (rehLY-PI) had a molecular mass of approximately 18 kDa. nih.gov Following digestion with enterokinase, the released recombinant Parasin I (rePI) and recombinant human lysozyme (rehLY) exhibited molecular masses of approximately 2 kDa and 16 kDa, respectively, as observed on Tricine-SDS-PAGE. nih.gov This strategy not only facilitates high-level expression and simplified purification but also yields a functional Parasin I peptide. nih.gov

Table 1: Molecular Mass of Recombinant Proteins Expressed in P. pastoris
Protein ComponentApproximate Molecular Mass (kDa)
Recombinant hLY-Parasin I Fusion Protein (rehLY-PI)18
Recombinant Human Lysozyme (rehLY)16
Recombinant Parasin I (rePI)2

Considerations for Large-Scale Production

Transitioning from laboratory-scale to large-scale production of recombinant Parasin I in Pichia pastoris requires careful optimization of several process parameters to maximize yield and ensure cost-effectiveness.

Fermentation Conditions: Key physical and chemical parameters during fermentation must be tightly controlled.

pH: The pH of the culture medium can affect protein stability and may influence the activity of host proteases that could degrade the product. For P. pastoris, a growth pH range is typically between 3 and 7, and the optimal pH for protein production needs to be determined empirically to minimize proteolytic degradation. mdpi.com

Temperature: The optimal temperature for cell growth and protein expression must be balanced. While P. pastoris fermentation is often carried out at 30°C, temperatures above 32°C can lead to decreased protein expression, cell death, and higher protease activity. mdpi.com

Methanol Induction: For systems using the AOX1 promoter, the methanol feeding strategy is critical. A sufficient concentration of methanol must be maintained to induce high-level expression, but excess methanol can be toxic to the cells.

Downstream Processing: The purification strategy must be scalable and efficient. For the hLY-Parasin I fusion protein, a scalable affinity chromatography step (such as Ni-sepharose) would be the primary capture step. nih.gov This would be followed by buffer exchange, enzymatic cleavage with enterokinase, and subsequent purification steps to separate the released Parasin I from the lysozyme fusion partner and the enzyme itself. Each of these steps needs to be optimized for large-scale operation to maximize recovery and purity.

Advanced Analytical Methodologies for Parasin I Research

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone of peptide research, enabling the separation and purification of Parasin I TFA from complex mixtures and its subsequent analysis. Various chromatographic methods are employed, each leveraging different physicochemical properties of the peptide for effective separation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification and analysis of peptides like Parasin I. The separation mechanism is based on the hydrophobic interactions between the peptide and the stationary phase. A non-polar stationary phase, typically a C18 (octadecyl) bonded silica, is used in conjunction with a polar mobile phase.

Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase for peptide separations. It serves to improve peak shape and resolution by forming ion pairs with the basic residues of the peptide, thereby reducing peak tailing. The elution of this compound is typically achieved by a gradient of increasing organic solvent, such as acetonitrile, in the mobile phase.

ParameterTypical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B (e.g., 5-60%)
Flow Rate ~1.0 mL/min
Detection UV at 214 nm and 280 nm
Temperature Ambient to slightly elevated (e.g., 25-40 °C)

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis. This table presents a set of typical starting conditions for the analytical RP-HPLC of a peptide like this compound. Optimization of the gradient and other parameters is often necessary to achieve the best resolution.

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC can provide faster run times and improved separation of closely related impurities. The fundamental principles of separation are similar to RP-HPLC, with hydrophobicity being the primary driver. The use of sub-2 µm particles leads to narrower peaks and greater peak capacity.

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. This technique is particularly useful for the initial cleanup of this compound from larger or smaller contaminants. The stationary phase consists of porous beads, and molecules are separated based on their ability to enter these pores.

Cation Exchange Chromatography

Given that Parasin I is a cationic peptide due to the presence of multiple basic amino acid residues (lysine and arginine), cation exchange chromatography is a highly effective purification technique. This method separates molecules based on their net positive charge.

The stationary phase in cation exchange chromatography is negatively charged, and positively charged molecules like Parasin I bind to it. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase. Cation exchange is often used as an early step in a multi-step purification strategy to significantly reduce the complexity of the sample before a final polishing step with RP-HPLC. The purification of histone-derived peptides, a class to which Parasin I belongs, frequently employs cation exchange chromatography.

ParameterTypical Condition
Resin Type Strong Cation Exchanger (e.g., Sulfopropyl)
Binding Buffer Low ionic strength buffer at a pH below the pI of Parasin I
Elution Buffer Increasing gradient of NaCl or other salt in the binding buffer
Detection UV at 280 nm

Table 2: General Conditions for Cation Exchange Chromatography of Parasin I. This table outlines the general principles for setting up a cation exchange chromatography step for a cationic peptide like Parasin I. The exact buffer composition and salt gradient will depend on the specific properties of the peptide.

Mass Spectrometry for Peptide Characterization

Mass spectrometry is an indispensable tool for the detailed characterization of peptides, providing precise information about their molecular weight and sequence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules like peptides. In this method, the peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser is used to irradiate the crystals, leading to the desorption and ionization of the analyte molecules.

The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The time it takes for an ion to reach the detector is proportional to the square root of its m/z.

For Parasin I, MALDI-TOF-MS has been used to determine its molecular mass with high accuracy. The experimentally determined molecular mass of Parasin I is 2000.4 Da nih.gov. This technique is crucial for confirming the identity and purity of the synthesized or purified peptide.

ParameterTypical Setting
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA)
Laser Nitrogen laser (337 nm)
Mode Positive ion reflector mode
Calibration External or internal calibration with known peptide standards

Table 3: Common Parameters for MALDI-TOF-MS Analysis of Peptides. This table provides a summary of typical parameters used for the MALDI-TOF-MS analysis of peptides in the mass range of Parasin I.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of peptides like Parasin I. In this method, a solution of the peptide is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple positive charges. These multiply charged ions are then analyzed by the mass spectrometer.

The resulting mass spectrum displays a series of peaks, each corresponding to the peptide with a different number of charges (protons) attached. For a peptide of known molecular weight, the mass-to-charge ratio (m/z) of these peaks can be predicted. The molecular weight of Parasin I is approximately 2000.4 Da. Due to its basic amino acid composition (rich in Lysine (B10760008) and Arginine), Parasin I readily accepts multiple protons during ESI, leading to the observation of a characteristic charge state distribution.

Table 1: Theoretical and Observed m/z Values for Multiply Charged Ions of Parasin I in ESI-MS

Charge State (z)Theoretical m/zObserved m/z (Example)
+21001.21001.3
+3667.8667.9
+4500.6500.7
+5400.5400.5

Note: Observed m/z values are hypothetical examples based on typical ESI-MS analysis of peptides with similar molecular weights and compositions. Actual observed values may vary slightly depending on instrumental conditions.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for confirming the amino acid sequence of peptides. In an MS/MS experiment, a specific precursor ion (one of the multiply charged ions of Parasin I from the ESI-MS spectrum) is selected and then fragmented by collision with an inert gas. This process, known as collision-induced dissociation (CID), primarily breaks the peptide bonds along the backbone.

The resulting fragment ions are then analyzed in a second stage of mass spectrometry. The fragmentation of the peptide backbone generates two main types of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.

Table 2: Theoretical b- and y-ion Series for the Parasin I Sequence (KGRGKQGGKVRAKAKTRSS)

Residue#b-ion (m/z)y-ion (m/z)
K1129.102000.38
G2186.121871.28
R3342.221814.26
G4399.241658.16
K5527.341601.14
Q6655.391473.04
G7712.411344.98
G8769.441287.96
K9897.531230.94
V10996.601102.84
R111152.701003.77
A121223.74847.67
K131351.83776.63
A141422.87648.54
K151550.97577.50
T161652.01449.40
R171808.11348.36
S181895.15192.26
S191982.18105.22

Note: The m/z values are for singly charged fragment ions.

Quantitative Methodologies for Peptide Content

Accurate quantification of the active peptide in a given sample is paramount for reliable in vitro and in vivo studies. The following methodologies are commonly employed to determine the net peptide content of this compound.

Amino Acid Analysis (AAA) for Net Peptide Content Determination

Amino Acid Analysis (AAA) is a gold-standard method for determining the net peptide content of a lyophilized peptide powder. This technique involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification.

The process begins with the acid hydrolysis of a precisely weighed amount of the Parasin I sample. The resulting amino acid mixture is then typically derivatized to enhance detection and separated using chromatography. By comparing the quantities of the individual amino acids to a known standard, the absolute amount of each amino acid in the original sample can be determined. The net peptide content is then calculated based on the known amino acid sequence of Parasin I. This method accounts for the presence of counter-ions (like TFA) and water in the lyophilized powder, providing a more accurate measure of the actual peptide concentration than simple weight-based calculations.

Table 3: Example of Amino Acid Analysis Data for Parasin I

Amino AcidExpected RatioObserved Ratio (Example)
Alanine (A)22.1
Arginine (R)33.0
Glutamine (Q)11.1
Glycine (G)44.2
Lysine (K)55.1
Serine (S)21.9
Threonine (T)11.0
Valine (V)11.0
Net Peptide Content ~75%

Note: Observed ratios and net peptide content are illustrative examples. Actual values will vary between synthesis batches.

Spectrophotometric Quantification (e.g., UV absorbance)

Spectrophotometric quantification offers a rapid and non-destructive method for estimating peptide concentration. While peptides containing aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) are readily quantified by measuring their UV absorbance at 280 nm, Parasin I lacks these residues. Therefore, quantification at 280 nm is not feasible.

However, the peptide bonds themselves absorb UV light at lower wavelengths, typically between 205 and 215 nm. By measuring the absorbance of a Parasin I solution at a wavelength in this range (e.g., 214 nm), its concentration can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The molar extinction coefficient at this wavelength is dependent on the number of peptide bonds and the contribution of certain amino acid side chains.

Table 4: Example of Spectrophotometric Quantification of Parasin I at 214 nm

ParameterValue
Wavelength (nm)214
Molar Extinction Coefficient (ε) at 214 nm (M⁻¹cm⁻¹)~18,000 (Estimated)
Measured Absorbance (A)0.45
Calculated Concentration (µM)25

Note: The molar extinction coefficient is an estimated value for a peptide of this length and composition. The measured absorbance and calculated concentration are for illustrative purposes.

Microbiological Assays

The primary function of Parasin I is its antimicrobial activity. Therefore, robust microbiological assays are essential to determine its potency against various microorganisms.

Broth Microdilution Methods for Minimal Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.

In this assay, serial twofold dilutions of Parasin I are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions for the specific microorganism. Following incubation, the wells are visually inspected for turbidity, or the absorbance is read using a microplate reader to determine microbial growth. The lowest concentration of Parasin I that shows no growth is recorded as the MIC.

Table 5: Minimal Inhibitory Concentration (MIC) of Parasin I against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria4 - 8
Bacillus subtilisGram-positive bacteria2 - 4
Escherichia coliGram-negative bacteria8 - 16
Pseudomonas aeruginosaGram-negative bacteria16 - 32
Candida albicansFungus8 - 16

Note: MIC values are presented as ranges as they can vary depending on the specific strain and testing conditions.

Radial Diffusion Assays

Radial diffusion assays are a widely employed quantitative method to determine the antimicrobial activity of substances like this compound. This technique is based on the principle of the diffusion of an antimicrobial agent from a well through an agar matrix seeded with a target microorganism. As the peptide diffuses outwards, it creates a concentration gradient. At a certain distance from the well, the concentration of this compound drops to a level that is no longer sufficient to inhibit microbial growth. This results in a clear, circular zone of inhibition around the well where bacterial growth is absent.

The diameter of this zone of inhibition is directly proportional to the concentration of the antimicrobial peptide applied. To establish a quantitative relationship, a standard curve is typically generated by testing serial dilutions of a known concentration of this compound. The diameters of the resulting inhibition zones are measured and plotted against the corresponding concentrations. This standard curve can then be used to determine the concentration of this compound in unknown samples by measuring their respective zones of inhibition.

Preparation of Seeded Agar: A molten agar medium is cooled and inoculated with a standardized suspension of the target bacterium (e.g., Escherichia coli or Staphylococcus aureus). This seeded agar is then poured into petri dishes and allowed to solidify.

Well Creation: Once the agar has solidified, small, uniform wells are punched into the agar.

Sample Application: A precise volume of this compound solution (at various concentrations for a standard curve, or of an unknown sample) is added to each well.

Incubation: The plates are incubated under conditions optimal for the growth of the target microorganism.

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well is measured.

The data obtained from such an assay can be presented in a tabular format to illustrate the relationship between this compound concentration and the size of the inhibition zone.

Interactive Data Table: this compound Concentration vs. Zone of Inhibition

This compound Concentration (µg/mL)Zone of Inhibition (mm)
10025
5020
2515
12.510
6.255
0 (Control)0

Bacterial Lawn Assays

Bacterial lawn assays, also known as agar overlay or spot-on-lawn assays, provide a qualitative or semi-quantitative assessment of the antimicrobial activity of this compound. This method is particularly useful for screening the susceptibility of different bacterial strains to the peptide.

In this assay, a uniform layer, or "lawn," of a target bacterium is spread over the surface of an agar plate. A small volume of the this compound solution is then spotted onto a specific area of the bacterial lawn. The plate is subsequently incubated to allow for bacterial growth. If this compound is effective against the bacterium, a clear zone of no growth will be observed at the location where the peptide solution was applied. The size and clarity of this zone give an indication of the peptide's antimicrobial potency.

This method is advantageous for its simplicity and for allowing the simultaneous testing of multiple samples or concentrations on a single plate. While it is often used for qualitative screening, it can be adapted for semi-quantitative analysis by comparing the sizes of the inhibition zones produced by different concentrations of this compound.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of the surface topography of a specimen. In the context of this compound research, SEM is invaluable for visualizing the direct effects of the peptide on the morphology of bacterial cells. By comparing images of untreated bacteria with those that have been exposed to this compound, researchers can gain insights into the peptide's mechanism of action at a cellular level.

Studies investigating the effects of various antimicrobial peptides have revealed a range of morphological alterations in bacteria, and similar observations would be anticipated in SEM studies of this compound. Potential morphological changes that could be observed include:

Pore Formation: The appearance of distinct pores or pits on the bacterial cell surface, suggesting that this compound may disrupt the cell membrane by forming channels.

Membrane Disruption: A more generalized disruption of the cell envelope, leading to blebbing, roughening, or wrinkling of the bacterial surface.

Cell Lysis: The complete rupture of the bacterial cell, resulting in the release of intracellular contents.

Filamentation: An increase in the length of bacterial cells due to the inhibition of cell division.

Cellular Aggregation: The clumping together of bacterial cells, which may be induced by the peptide's interaction with surface components.

The findings from SEM analysis can be systematically documented to compare the effects of different concentrations of this compound or to assess its activity against various bacterial species.

Interactive Data Table: SEM Observations of Bacterial Morphology after this compound Treatment

Bacterial SpeciesThis compound ConcentrationObserved Morphological Changes
E. coli0 µg/mL (Control)Intact, smooth, rod-shaped cells
E. coli50 µg/mLSurface roughening, formation of small blebs
E. coli100 µg/mLSignificant membrane disruption, pore formation, some cell lysis
S. aureus0 µg/mL (Control)Intact, smooth, spherical cells in clusters
S. aureus50 µg/mLWrinkling of the cell surface
S. aureus100 µg/mLPunctures on the cell envelope, cell deflation

Confocal Microscopy for Subcellular Localization

To enable visualization, this compound is typically labeled with a fluorescent dye (a fluorophore). This fluorescently tagged this compound is then incubated with the target bacterial cells. The cells may also be stained with other fluorescent dyes that specifically label different cellular components, such as the cell membrane or the cytoplasm. By using different colored fluorophores for the peptide and the cellular components, researchers can observe the co-localization of these signals.

Research on the mechanism of action of Parasin I has utilized confocal microscopy to demonstrate its interaction with bacterial cells. nih.gov These studies have shown that Parasin I localizes to the cell membrane of bacteria. nih.gov This localization is a critical step in its antimicrobial activity, as it subsequently leads to the permeabilization of both the outer and cytoplasmic membranes. nih.gov

The process for such an investigation would generally involve:

Fluorescent Labeling: Covalently attaching a fluorescent dye to this compound.

Incubation: Treating the target bacterial cells with the fluorescently labeled peptide.

Counterstaining (Optional): Staining the bacterial cells with fluorescent markers for specific subcellular structures (e.g., a membrane stain).

Imaging: Acquiring a series of optical sections of the cells using a confocal microscope.

Image Analysis: Analyzing the images to determine the spatial distribution of the fluorescently labeled this compound in relation to the bacterial cell structures.

The results from confocal microscopy provide direct visual evidence of the peptide's target within the bacterial cell, which is crucial for elucidating its mechanism of action. nih.gov For Parasin I, these studies have confirmed that its primary site of action is the cell membrane. nih.gov

Bioinformatics and in Silico Analysis of Parasin I

Computational Prediction of Peptide Characteristics

In silico tools provide a powerful avenue for dissecting the physicochemical and structural properties of peptides like Parasin I, offering insights that complement experimental findings.

Physicochemical PropertyPredicted Value
Amino Acid SequenceKGRGKQGGKVRAKAKTRSS
Molecular Weight (Da)2000.3
Theoretical Isoelectric Point (pI)12.72
Grand Average of Hydropathicity (GRAVY)-1.72

Prediction of Secondary Structure and Amphipathicity

Secondary structure predictions are crucial for understanding the three-dimensional conformation of Parasin I, which in turn dictates its interaction with microbial membranes. While experimental data from circular dichroism spectra suggest a mixed structure of 11% alpha-helix, 33% beta-sheet, and 56% random coils in aqueous solution, computational predictions often focus on the structure adopted in a membrane-like environment. nih.gov In helix-promoting environments, Parasin I is predicted to form an amphipathic alpha-helical structure spanning residues 9-17, flanked by random coil regions at the N- and C-termini. nih.gov

Helical wheel projections, a common in silico tool, visually represent the amphipathic nature of this predicted alpha-helix. These projections demonstrate a clear segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This amphipathicity is a hallmark of many antimicrobial peptides and is critical for their ability to interact with and disrupt the lipid bilayers of microbial membranes.

Stability Prediction in Different Environments

The stability of Parasin I in various environments, such as different pH levels and temperatures, can be investigated using molecular dynamics (MD) simulations. While specific MD studies exclusively focused on Parasin I's stability across a range of conditions are not extensively documented in publicly available literature, general principles of peptide stability can be applied. The high content of basic residues (Lysine and Arginine) suggests that the peptide's charge and, consequently, its interactions and stability, will be significantly influenced by pH. At pH values well below its high pI, the peptide is expected to maintain a strong positive charge, which is crucial for its initial electrostatic attraction to negatively charged bacterial membranes. The stability of its secondary structure, particularly the alpha-helical segment, in the presence of a lipid environment is a key factor in its antimicrobial mechanism.

Molecular Modeling of Peptide-Membrane Interactions

Molecular modeling provides a dynamic, atomistic view of how Parasin I interacts with and disrupts microbial membranes, offering mechanistic insights that are challenging to obtain through experimental methods alone.

Simulations of Lipid Bilayer Interactions

Molecular dynamics simulations are a powerful tool to model the interaction of Parasin I with lipid bilayers, which mimic the cell membranes of bacteria. These simulations can reveal the initial binding events, insertion process, and subsequent disruption of the membrane. For many antimicrobial peptides with similar characteristics to Parasin I, simulations show an initial electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, such as phosphatidylglycerol (PG).

Following this initial binding, the amphipathic nature of the Parasin I helix is thought to drive its insertion into the hydrophobic core of the lipid bilayer. While specific simulation data for Parasin I is limited, studies on analogous peptides suggest that this insertion can lead to membrane thinning, pore formation, or a general destabilization of the bilayer structure. The precise mechanism is dependent on factors such as peptide concentration and the specific lipid composition of the target membrane.

Development of Theoretical Models for Microbial Suppression

Based on experimental and computational data, several theoretical models have been proposed to explain the microbial suppression activity of antimicrobial peptides like Parasin I. These models are not mutually exclusive and the exact mechanism may vary depending on the target microbe and environmental conditions.

Commonly proposed models that are likely relevant to Parasin I's function include:

The "Carpet" Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and subsequent cell lysis.

The "Toroidal Pore" Model: Here, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel that is lined by both the peptides and the lipid head groups. This disrupts the membrane's integrity and allows for the leakage of cellular contents.

The "Barrel-Stave" Model: In this scenario, the peptides oligomerize and insert into the membrane to form a transmembrane pore, similar to the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core, while the hydrophilic surfaces form the interior of the pore.

For Parasin I, its ability to permeabilize the outer and cytoplasmic membranes suggests a mechanism that involves direct disruption of the lipid bilayer, consistent with the "carpet" or "toroidal pore" models. nih.gov The essential role of the N-terminal basic residue for membrane binding activity further supports a model where initial electrostatic interactions are a critical first step in its antimicrobial action. nih.gov

Database Mining for Related Peptides and Homologs

Bioinformatics analysis, particularly database mining, is a crucial step in understanding the evolutionary and functional context of a peptide like Parasin I. This process involves using computational tools to search vast biological databases for sequences that are similar in composition and order, suggesting a shared ancestry or functional convergence. For peptides, this analysis can reveal novel homologs in other species, identify conserved functional domains, and provide insights into the parent proteins from which they are derived.

The primary method for identifying homologous sequences is through alignment algorithms such as the Basic Local Alignment Search Tool for proteins (BLASTP). This tool compares a query sequence, in this case, Parasin I, against a database of protein sequences to identify significant alignments. The search parameters can be adjusted, but they often utilize scoring matrices like BLOSUM62 to evaluate the quality of the alignment, providing an expect threshold (E-value) to determine the statistical significance of a match.

Database searches for Parasin I reveal that it is a 19-amino acid peptide derived from the N-terminal region of histone H2A. targetmol.comcymitquimica.comnih.govmedchemexpress.com This origin is a key finding, as histone H2A is a highly conserved protein across a wide range of eukaryotic species. Consequently, the N-terminal region of histone H2A from various organisms represents a rich source of Parasin I homologs.

One of the most well-documented homologs of Parasin I is Buforin I, a 39-residue antimicrobial peptide isolated from the toad, Bufo bufo gargarizans. nih.gov Remarkably, 18 of the 19 amino acids in Parasin I are identical to the N-terminal sequence of Buforin I, indicating a strong evolutionary relationship and a likely conserved mechanism of action derived from the parent histone H2A protein. nih.gov

Further database mining and comparative analysis have identified similar histone H2A-derived antimicrobial peptides in other species. For instance, a study on zebrafish (Danio rerio) identified a zebrafish parasin I (zf-parasin I) that also shows significant homology with the N-terminal region of histone H2A from various other vertebrates. researchgate.net This underscores the widespread nature of using histone fragments as innate immune effectors. The sequence identity of zf-parasin I with histone H2A from different species ranges from 20% to 37%. researchgate.net

The findings from database mining efforts are summarized in the tables below, illustrating the sequence similarity of Parasin I to its known homolog, Buforin I, and the broader homology of histone H2A-derived peptides across different species.

Table 1: Sequence Comparison of Parasin I and Buforin I N-Terminal

PeptideAmino Acid SequenceSource Organism
Parasin I K-G-R-G-K-Q-G-G-K-V-R-A-K-A-K-T-R-S-SCatfish (Parasilurus asotus) nih.gov
Buforin I (N-terminal) K-G-R-G-K-Q-G-G-K-V-R-A-K-A-K-T-R-S-SToad (Bufo bufo gargarizans) nih.gov

Table 2: Examples of Histone H2A Homology with Zebrafish Parasin I

OrganismProtein HomologSequence Identity (%)
HumanHistone H2A37% researchgate.net
MouseHistone H2A37% researchgate.net
ChickenHistone H2A35% researchgate.net
Xenopus (Frog)Histone H2A34% researchgate.net
ZebrafishHistone H2A100% (self-identity)

Advanced Research Directions and Potential Applications

Development of Parasin I-Based Antimicrobial Agents

The potent and broad-spectrum activity of Parasin I makes it a promising candidate for development into a new class of antimicrobial agents. Research is focused on understanding its mechanism of action to overcome resistance and on designing more effective peptide derivatives.

Strategies for Overcoming Microbial Resistance Mechanisms

A primary advantage of Parasin I and its analogs is their mechanism of action, which involves direct interaction with and disruption of microbial cell membranes. nih.gov Studies using confocal microscopy and membrane permeabilization assays have shown that Parasin I localizes to the cell membrane of microbes, subsequently permeabilizing both the outer and cytoplasmic membranes. nih.gov This physical disruption of the cell membrane is a key strategy for overcoming microbial resistance.

Unlike traditional antibiotics that often target specific metabolic pathways or enzymes, a mechanism to which bacteria can develop resistance through single-point mutations, disrupting the fundamental structure of the cell membrane is a much harder challenge for microbes to overcome. The development of resistance to such membrane-permeabilizing peptides is considered less likely because it would require substantial alterations to the basic architecture of the microbial cell membrane. The research into Parasin I's mechanism indicates that its membrane-binding activity is essential, and this is followed by the formation of an α-helical structure which is necessary for membrane permeabilization. nih.gov

Design of Peptide Conjugates and Hybrid Peptides for Enhanced Efficacy

To improve the antimicrobial potency and stability of Parasin I, researchers have explored the design of peptide analogs and conjugates. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of Parasin I that are essential for its antimicrobial activity. nih.gov

Key findings from these studies reveal that:

N-Terminal Basic Residue: The presence of a basic amino acid residue, such as lysine (B10760008), at the N-terminus is essential for the peptide's membrane-binding activity. Deletion of this lysine results in a loss of antimicrobial function, whereas its substitution with another basic residue like arginine restores activity. nih.gov

α-Helical Structure: An amphipathic α-helical structure, specifically within residues 9-17, is necessary for the membrane-permeabilizing activity that follows binding. nih.gov

C-Terminal Deletions: Progressive deletions from the C-terminus, such as in the analogs Pa(1-17) and Pa(1-15), were found to slightly increase antimicrobial activity. However, further deletion to Pa(1-14) led to a near-complete loss of both activity and the α-helical structure. nih.gov

These insights guide the rational design of more potent Parasin I-based peptides. An example of a hybrid peptide approach involves the fusion of a codon-optimized Parasin I gene with the gene for human lysozyme. medchemexpress.com The resulting fusion protein, expressed in the yeast Pichia pastoris, demonstrated potent antibiotic activity, showcasing a promising strategy for creating novel antimicrobial agents with enhanced efficacy. medchemexpress.com

Table 1: Structure-Activity Relationship of Parasin I Analogs
Peptide AnalogModificationImpact on α-Helical StructureImpact on Antimicrobial Activity
Pa(2-19)Deletion of N-terminal LysineUnaffectedLoss of activity
[R(1)]PaSubstitution of N-terminal Lysine with ArginineNot specifiedActivity recovered
Pa(1-17)Deletion of two C-terminal residuesUnaffectedSlightly increased
Pa(1-15)Deletion of four C-terminal residuesUnaffectedSlightly increased
Pa(1-14)Deletion of five C-terminal residuesNearly complete lossNearly complete loss

Role of Parasin I in Aquatic Animal Health

Parasin I is a natural and vital component of the defense system in catfish, and its role has significant implications for the broader field of aquatic animal health and aquaculture.

Contribution to Innate Immune Defense in Fish Species

Parasin I is an integral part of the innate immune defense in the Far Eastern catfish. mdpi.com It is produced and secreted into the epithelial mucosal layer in response to epidermal injury. nih.govlifescienceproduction.co.uklktlabs.com This rapid deployment at the site of a wound serves as a first line of defense, protecting the fish from invasion by pathogenic microorganisms present in the aquatic environment. nih.govmdpi.com

The production of Parasin I is a well-regulated enzymatic process. Upon injury, a metalloprotease is induced, which in turn activates procathepsin D into its active form, cathepsin D. mdpi.com This active cathepsin D then cleaves histone H2A to produce the 19-residue Parasin I peptide. mdpi.comlktlabs.com Immunohistochemical analysis has confirmed that the precursor, unacetylated histone H2A, is present in epithelial mucous cells, and Parasin I is generated on the mucosal surface following an injury. mdpi.com Furthermore, Western blot analysis has detected the presence of Parasin I in the skin mucus of other fish species, suggesting this is a conserved defense mechanism. mdpi.com

Potential for Aquaculture Disease Management

Given its natural role in protecting fish from infections, Parasin I holds considerable potential for managing diseases in aquaculture. Infectious diseases caused by bacteria are a major cause of economic loss in the aquaculture industry. Research has demonstrated that Parasin I exhibits potent antimicrobial activity against several fish-specific bacterial pathogens. medchemexpress.commdpi.com

The development of Parasin I-based treatments could offer an alternative to conventional antibiotics, the use of which in aquaculture is increasingly restricted due to concerns about the development of antibiotic-resistant bacteria. Harnessing a component of the fish's own immune system could lead to more sustainable and effective disease management strategies.

Table 2: Documented Activity of Parasin I Against Fish Pathogens
Pathogen TypeActivity NotedPotential Application
Fish-specific bacterial pathogensGood antimicrobial activity demonstratedControl of bacterial infections in aquaculture

Exploration of Non-Antimicrobial Biological Activities (excluding therapeutic applications in humans)

While the vast majority of research on Parasin I has focused on its potent antimicrobial properties, the exploration of other biological activities remains a relatively nascent field. Histone-derived peptides in various organisms are known to be multifunctional, suggesting that Parasin I may possess additional roles beyond direct pathogen killing.

Currently, there is a lack of specific research literature detailing non-antimicrobial functions of Parasin I itself, such as immunomodulatory, anti-inflammatory, or wound-healing properties in the context of fish physiology. However, the broader class of antimicrobial peptides, including those from marine organisms, is increasingly being investigated for such diverse activities. Future research could explore whether Parasin I, in addition to providing a chemical shield against microbes, also plays a role in modulating the local immune response at the site of injury in fish or influences tissue repair processes. Such investigations would provide a more complete understanding of its biological significance and could unveil new applications in veterinary medicine and aquaculture.

Integration with Other Defense Mechanisms

The potent antimicrobial activity of Parasin I TFA can be significantly enhanced through synergistic interactions with other components of the innate immune system and other antimicrobial agents. This integration is a promising avenue for developing more effective and robust antimicrobial strategies.

Histone-derived antimicrobial peptides (HDAPs), such as Parasin I, have been shown to work synergistically with other antimicrobial peptides (AMPs). Research indicates that histones can enhance the pore-forming capabilities of AMPs on bacterial membranes. nih.govresearchgate.net This synergistic mechanism often involves a positive feedback loop where the presence of one peptide facilitates the uptake of the other, leading to a more potent combined effect. nih.gov For instance, histone H2A has been observed to increase the uptake of the AMP LL-37, and vice versa. nih.gov This suggests that Parasin I could be combined with other AMPs to achieve a greater antimicrobial effect at lower concentrations, potentially reducing the risk of resistance development.

The synergy between histones and AMPs arises from their ability to collaboratively disrupt bacterial membranes. AMPs can create initial pores in the bacterial outer membrane, allowing histones to penetrate and cause further damage to the inner membrane. researchgate.netescholarship.org This cooperative action leads to a more significant disruption of the bacterial membrane and subsequent cell death.

Defense Mechanism ComponentPotential Synergistic Effect with Parasin IReference
Other Antimicrobial Peptides (e.g., LL-37, Magainin-2, Polymyxin B)Enhanced pore formation and increased uptake into bacteria. nih.gov
LysozymeIncreased access to the bacterial cell wall, leading to enhanced degradation.
Neutrophil Extracellular Traps (NETs)Co-localization with other antimicrobial agents within NETs to combat pathogens. nih.gov

Novel Delivery Systems for Peptide Application (excluding human dosage)

The practical application of antimicrobial peptides like this compound in fields such as agriculture is often limited by their stability and delivery. To overcome these challenges, researchers are exploring various novel delivery systems to enhance their efficacy and bioavailability.

Nanotechnology-based delivery systems are at the forefront of this research. Encapsulating peptides in nanoparticles can protect them from degradation by proteases and environmental factors, and allow for their controlled release. researchgate.netnih.govresearchgate.net This is particularly important for agricultural applications where the peptide may be exposed to harsh conditions.

Several types of nanosystems are being investigated for the delivery of AMPs:

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate AMPs, providing a stable and controlled-release formulation.

Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic molecules and can fuse with cell membranes to deliver their cargo.

Hydrogels: These can serve as a carrier matrix for AMPs, allowing for their sustained release in response to specific environmental triggers like pH. researchgate.net

Gold and Silver Nanoparticles: These have been shown to effectively carry AMPs and can even exhibit synergistic antimicrobial effects. nih.gov

These delivery systems can be designed to target specific pathogens or environments, thereby increasing the efficiency of the antimicrobial peptide. researchgate.net

Delivery SystemAdvantages for Peptide ApplicationPotential Application
Polymeric NanoparticlesProtection from degradation, controlled release.Agricultural sprays
LiposomesBiocompatibility, targeted delivery.Seed coatings
HydrogelsSustained release, stimuli-responsive.Soil amendments
Metallic NanoparticlesSynergistic antimicrobial activity, stability.Surface disinfectants

Environmental and Agricultural Applications (e.g., plant pathogen control)

The broad-spectrum antimicrobial activity of this compound makes it a strong candidate for environmental and agricultural applications, particularly in the control of plant pathogens. The increasing problem of antibiotic resistance in plant pathogens necessitates the development of new, effective, and environmentally friendly alternatives. frontiersin.org

Antimicrobial peptides from various sources, including fish, are being explored for their potential to combat plant diseases caused by bacteria and fungi. plantbreedbio.orgmdpi.comresearchgate.net The direct application of AMPs as sprays or through genetic engineering of plants to express these peptides are two primary strategies being investigated. frontiersin.orgplantbreedbio.orgmdpi.com

Research on other histone-derived antimicrobial peptides suggests their potential efficacy against a range of plant pathogens. The mechanisms of action, which primarily involve membrane disruption, make it less likely for pathogens to develop resistance compared to conventional antibiotics. nih.gov

Plant Pathogen TypePotential Efficacy of Parasin ISupporting Evidence from AMP Research
Fungal PathogensInhibition of spore germination and mycelial growth.AMPs have shown robust antifungal activity. frontiersin.org
Bacterial PathogensDisruption of bacterial cell membranes.AMPs are effective against a wide range of gram-positive and gram-negative bacteria. plantbreedbio.org
OomycetesInhibition of growth and development.Transgenic plants expressing AMPs show enhanced resistance to oomycete pathogens. plantbreedbio.org

The development of cost-effective production methods and stable delivery systems will be crucial for the widespread adoption of Parasin I and other AMPs in agriculture. frontiersin.org

Q & A

Q. What is the structural basis of Parasin I TFA’s antimicrobial activity, and how does it inform experimental design?

this compound, derived from histone H2A, contains 18 residues identical to human histone H2A.5, enabling LPS-binding and antimicrobial activity without hemolytic effects . To study its mechanism, researchers should:

  • Use circular dichroism (CD) spectroscopy to analyze secondary structure in lipid environments.
  • Employ lipopolysaccharide (LPS) binding assays (e.g., limulus lysate assays) to quantify interactions .
  • Design bacterial viability assays (e.g., MIC/MBC tests) against Gram-negative pathogens like E. coli and P. aeruginosa to validate activity .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Follow strict peptide synthesis protocols:

  • Use solid-phase peptide synthesis (SPPS) with TFA cleavage for purification.
  • Validate purity via HPLC (>95%) and mass spectrometry (MALDI-TOF) .
  • Include LPS contamination checks using Fourier transform infrared spectroscopy (FTIR) to avoid confounding inflammatory responses in in vivo models .

Q. What are the primary in vitro models for studying this compound’s anti-inflammatory effects?

  • LPS-induced inflammation models : Measure cytokine suppression (e.g., TNF-α, IL-6) in macrophage cell lines (RAW 264.7) via ELISA.
  • Blood-brain barrier (BBB) models : Use co-cultures of endothelial cells and astrocytes to assess peptide permeability and neuroprotective effects in LPS-induced neuroinflammation .

Advanced Research Questions

Q. How do conflicting data on this compound’s neuroprotective efficacy arise, and how can they be resolved?

Discrepancies may stem from:

  • Dosage variability : Case studies (e.g., 0.5 mg oral doses in humans ) vs. in vitro IC50 values (µg/mL range).
  • Model limitations : Single-case human data versus rodent models with differing LPS sensitivity. Methodological resolution :
  • Conduct dose-response studies across species.
  • Use PET imaging (e.g., Fluoro-Dopa uptake) to quantify dopaminergic neuron recovery in Parkinsonian models .

Q. What experimental strategies optimize this compound’s stability and bioavailability in systemic applications?

  • Chemical modifications : PEGylation or D-amino acid substitution to reduce protease degradation.
  • Delivery systems : Encapsulate in liposomes or nanoparticles for sustained release.
  • Pharmacokinetic profiling : Use radiolabeled peptides (³H or ¹⁴C) to track biodistribution in animal models .

Q. How can multi-omics approaches elucidate this compound’s dual antimicrobial and anti-inflammatory roles?

  • Transcriptomics : RNA-seq of LPS-treated macrophages to identify pathways (e.g., NF-κB, TLR4) modulated by the peptide.
  • Proteomics : SILAC labeling to quantify histone H2A.5 interaction partners in the presence of this compound.
  • Metabolomics : LC-MS analysis of dopamine metabolites in Parkinsonian models post-treatment .

Data Analysis and Validation

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?

  • Non-linear regression for IC50/EC50 calculations (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons in cytokine/neurotransmitter data.
  • Survival analysis (Kaplan-Meier) for sepsis model outcomes .

Q. How should researchers address potential LPS contamination in this compound studies?

  • Pre-testing : Use limulus amebocyte lysate (LAL) assays to detect endotoxins in peptide batches.
  • Controls : Include LPS-only and peptide+LPS groups to isolate specific effects.
  • FTIR validation : Compare blood samples pre/post-treatment to rule out exogenous LPS interference .

Methodological Guidelines

  • Ethical compliance : Obtain IRB approval for human case studies and animal protocols (e.g., ARRIVE guidelines) .
  • Data transparency : Deposit raw omics data in public repositories (e.g., GEO, PRIDE) with FAIR principles .
  • Reproducibility : Document synthesis and assay protocols in Supplementary Information, citing Beilstein Journal of Organic Chemistry standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.